molecular formula C9H18O B1580890 4-Nonanone CAS No. 4485-09-0

4-Nonanone

Cat. No.: B1580890
CAS No.: 4485-09-0
M. Wt: 142.24 g/mol
InChI Key: TYBCSQFBSWACAA-UHFFFAOYSA-N
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Description

4-Nonanone (CAS: 4485-09-0), also known as propyl pentyl ketone or nonan-4-one, is a nine-carbon ketone with the molecular formula C₉H₁₈O and a molecular weight of 142.24 g/mol. Its IUPAC InChIKey is TYBCSQFBSWACAA-UHFFFAOYSA-N . This compound is characterized by a ketone group at the fourth carbon of a linear carbon chain. It is used in organic synthesis, fragrance formulations, and as a precursor in biofuel production .

Preparation Methods

Preparation Methods of 4-Nonanone

The preparation of this compound involves several synthetic routes, primarily focusing on oxidation and selective transformations of precursor compounds. The following methods have been documented in the literature:

Oxidation of 4-Nonanol

One classical approach to prepare this compound is the oxidation of 4-Nonanol. This secondary alcohol can be oxidized using various oxidizing agents, such as potassium permanganate or chromium trioxide-sulfuric acid mixtures, to yield the corresponding ketone.

  • Reaction conditions: Oxidation is typically conducted at low temperatures (0°C) in acetone or other suitable solvents to control reaction rate and selectivity.
  • Catalysts: Chromium trioxide-sulfuric acid systems have been effectively used for this oxidation.
  • Yield and purity: The oxidation proceeds with high selectivity towards the ketone without overoxidation to acids or cleavage products.

This method is supported by analogous procedures for related ketones, such as 2,4-pentanedione oxidation to 4-hydroxy-2-pentanone, indicating its reliability for this compound synthesis.

Selective Oxidation of 4-Hydroxy-2-Pentanone Derivatives

Research has demonstrated that diketones and hydroxy ketones can be selectively oxidized to yield nonanone derivatives. For example, oxidation of 6-hydroxy-4-nonanone with chromium trioxide-sulfuric acid at 0°C in acetone produces 4,6-nonanedione, which can be further transformed enzymatically or chemically to this compound.

Enzymatic Hydrolysis and Biotransformation

Enzymatic methods using diketone hydrolase have been explored for the hydrolysis of diketones leading to ketone products including this compound. Such biocatalytic routes offer mild reaction conditions and high specificity.

Although enzymatic hydrolysis mainly targets diketones, it can be adapted for selective preparation of this compound from suitable precursors.

Hydrogenation of Precursors Followed by Oxidation

Another synthetic strategy involves hydrogenation of α,β-unsaturated ketones or aldehydes followed by controlled oxidation.

  • Hydrogenation: Catalytic hydrogenation of 6-hydroxy-4-nonanone using Raney nickel produces 4,6-nonanediol.
  • Subsequent oxidation: The diol can be oxidized to this compound under controlled conditions.

This multistep method allows for structural modifications and access to various nonanone isomers.

Comparative Data Table of Preparation Methods

Method Starting Material Reaction Conditions Catalyst/Reagent Advantages Limitations
Oxidation of 4-Nonanol 4-Nonanol 0°C, acetone solvent Chromium trioxide-sulfuric acid High selectivity, well-established Requires careful handling of CrO3
Oxidation of 6-Hydroxy-4-Nonanone 6-Hydroxy-4-Nonanone 0°C, acetone Chromium trioxide-sulfuric acid Access to diketone intermediates Multi-step process
Enzymatic hydrolysis of diketones 4,6-Nonanedione (diketone) Ambient temperature, aqueous medium Diketone hydrolase enzyme Mild conditions, eco-friendly Enzyme availability, scale-up
Hydrogenation followed by oxidation 6-Hydroxy-4-Nonanone Raney nickel catalyst, hydrogenation Raney nickel, oxidizing agents Structural versatility Multi-step, catalyst handling

Research Findings and Notes

  • The oxidation of ketols to diketones at low temperatures minimizes side reactions and degradation, yielding high purity this compound analogs.
  • Enzymatic methods provide regioselectivity and stereoselectivity, beneficial for producing optically active compounds related to this compound, although industrial scale application is limited by enzyme cost and stability.
  • Hydrogenation with Raney nickel is a robust method for reducing hydroxyketones to diols, which can be further oxidized to ketones, offering a flexible synthetic route.
  • The use of chromium trioxide-sulfuric acid oxidation remains a standard in laboratory synthesis despite environmental concerns, due to its efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4-Nonanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as chromic acid or potassium permanganate are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.

  • Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Forms nonanoic acid.

  • Reduction: Produces nonanols.

  • Substitution: Results in halogenated derivatives of this compound.

Scientific Research Applications

Chemical Synthesis

1. Organic Synthesis:
4-Nonanone serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various reactions, making it useful for creating more complex molecules. For example, it can be utilized in the synthesis of pharmaceuticals and specialty chemicals due to its reactivity and ability to undergo transformations such as oxidation and reduction .

2. Solvent Properties:
As a solvent, this compound is effective in dissolving various organic compounds, which is essential for laboratory experiments and industrial processes. Its relatively low toxicity compared to other organic solvents makes it a safer alternative in many applications .

Agriculture

1. Insect Pheromones:
Research has indicated that this compound can mimic natural insect pheromones, making it a candidate for use in pest management strategies. By attracting or repelling specific insects, it can help in developing eco-friendly insect traps and repellents, contributing to sustainable agricultural practices .

2. Biodegradable Insecticides:
Due to its potential as a volatile organic compound (VOC), this compound is being explored for its efficacy in biodegradable insecticides. This application aligns with the growing demand for environmentally friendly pest control solutions.

Food and Fragrance Industry

1. Flavoring Agent:
In the food industry, this compound is used as a flavoring agent due to its pleasant fruity aroma. It finds applications in baked goods, beverages, and confections, enhancing the sensory qualities of food products .

2. Fragrance Component:
The compound is also utilized in the formulation of perfumes and colognes, where its floral notes contribute to the overall scent profile. Its ability to blend well with other fragrance components makes it a popular choice among perfumers .

Biochemical Research

1. Cellular Studies:
this compound's interactions with biological systems have made it a subject of interest in cell biology. Studies indicate that it can influence cell growth and metabolism in both prokaryotic and eukaryotic organisms, providing insights into cellular signaling pathways .

2. Pharmacokinetics:
The compound can be analyzed using techniques such as high-performance liquid chromatography (HPLC), which aids in understanding its pharmacokinetic properties. This analysis is crucial for evaluating its potential therapeutic applications .

Analytical Chemistry

1. Mass Spectrometry:
In analytical chemistry, this compound is employed as a standard reference compound in mass spectrometry studies. Its fragmentation patterns are utilized for qualitative and quantitative analysis of complex mixtures, enhancing the reliability of analytical results .

2. Environmental Monitoring:
Given its classification as a VOC, this compound is also monitored in environmental studies to assess air quality and the presence of organic pollutants. Its detection can provide valuable data regarding environmental health risks associated with VOC emissions .

Summary Table of Applications

Application AreaSpecific Use Cases
Chemical Synthesis Intermediate for pharmaceuticals; solvent
Agriculture Insect pheromone mimic; biodegradable insecticides
Food Industry Flavoring agent; fragrance component
Biochemical Research Influences cell growth; pharmacokinetic analysis
Analytical Chemistry Mass spectrometry reference; environmental monitoring

Mechanism of Action

The mechanism by which 4-Nonanone exerts its effects depends on its specific application. For example, in the fragrance industry, its pleasant scent is attributed to its interaction with olfactory receptors. In biological research, it may act as an inhibitor or substrate in enzymatic reactions, affecting metabolic pathways.

Molecular Targets and Pathways Involved:

  • Olfactory Receptors: Interaction with receptors in the olfactory system.

  • Enzymatic Reactions: Involvement in metabolic pathways and enzyme-catalyzed reactions.

Comparison with Similar Compounds

Physicochemical Properties in Comparison to Analogous Ketones

The position of the carbonyl group in ketones significantly influences their physical and chemical properties. Below is a comparative analysis of 4-nonanone with structurally similar ketones:

Property This compound 2-Heptanone 2-Nonanone 4-Heptanone
Molecular Formula C₉H₁₈O C₇H₁₄O C₉H₁₈O C₇H₁₄O
Molecular Weight (g/mol) 142.24 114.19 142.24 114.19
Carbonyl Position C4 C2 C2 C4
Aldol Reactivity* Moderate (57% yield) High (67% yield) Low (~50% yield) Moderate (~55% yield)
Natural Occurrence Rat urine, plants Rat urine, milk Plants, synthetic Rat urine, milk

*Aldol reaction yields with hydroxymethylfurfural (HMF) using CaO–MgO catalysts at 393 K .

Key Observations :

  • Steric Effects: 2-Nonanone exhibits lower aldol reactivity compared to this compound due to steric hindrance from the terminal methyl group .
  • Volatility: this compound has a higher molecular weight than 2-heptanone, resulting in lower volatility and persistence in environmental matrices .

Comparison with Analogous Ketones :

  • 2-Heptanone: Dominates in Pd-catalyzed alkylation under hydrogen atmospheres, forming alcohols as intermediates .
  • 5-Undecanone: Achieves higher selectivity (43%) in biomass-derived processes, favored for longer carbon chains .

Reactivity in Organic Transformations

The carbonyl position dictates reactivity:

  • Aldol Condensation: this compound yields 57% with HMF, outperforming 5-nonanone but underperforming 2-nonanone (67%) due to reduced steric hindrance at C2 .
  • Reduction: Over Pd catalysts, this compound is reduced to secondary alcohols under hydrogen atmospheres, unlike non-reactive 2-heptanone in inert conditions .

Biological Activity

4-Nonanone, a ketone with the molecular formula C9H18O, has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound is a straight-chain aliphatic ketone that is colorless and has a characteristic odor. Its structure can be represented as:

CH3(CH2)5C(=O)CH3\text{CH}_3(\text{CH}_2)_5\text{C}(=O)\text{CH}_3

This compound is known for its volatility and hydrophobic nature, which influences its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve disruption of bacterial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Pseudomonas aeruginosa2.0 mg/mL

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro experiments showed that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a controlled laboratory setting, macrophages were treated with lipopolysaccharide (LPS) to induce inflammation. Subsequent treatment with this compound resulted in a significant decrease in cytokine levels compared to untreated controls, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, disrupting their integrity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing cytokine production.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that this compound can modulate ROS levels, influencing cellular stress responses.

Applications in Medicine

Given its biological activities, this compound has potential applications in various fields:

  • Pharmaceuticals : As an antimicrobial and anti-inflammatory agent, it could be developed into therapeutic formulations.
  • Agriculture : Its antimicrobial properties make it a candidate for natural pesticides or preservatives.
  • Food Industry : Due to its ability to inhibit microbial growth, it may be used as a food preservative.

Q & A

Basic Research Questions

Q. What are the most reliable laboratory-scale synthesis methods for 4-Nonanone, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via ketonization of carboxylic acids or oxidation of secondary alcohols. For example, catalytic oxidation of 4-nonanol using Jones reagent (CrO₃/H₂SO₄) typically achieves yields of 70–85%, but requires strict temperature control (0–5°C) to minimize side reactions like over-oxidation. Solvent choice (e.g., acetone vs. dichloromethane) also impacts reaction kinetics. Researchers should compare yields using gas chromatography (GC) with flame ionization detection (FID) and validate via retention indices .

Q. How can researchers characterize this compound’s purity and structural identity with analytical techniques?

  • Methodological Answer : Combine GC-MS for volatile impurity detection (using a DB-5MS column, 30 m × 0.25 mm) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For GC, optimize parameters: injector temperature 250°C, oven ramp 40°C to 280°C at 10°C/min. In ¹H NMR, expect signals at δ 2.38 ppm (triplet, C=O adjacent CH₂) and δ 1.25–1.55 ppm (m, aliphatic chain). Quantify purity via integration against internal standards (e.g., tetramethylsilane) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation (TLV-TWA: 50 ppm). Wear nitrile gloves and safety goggles; this compound may cause eye irritation (GHS Category 2A). Store in airtight containers away from oxidizers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Reference safety data sheets (SDS) for emergency measures .

Q. How can researchers determine the environmental stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating this compound in buffered solutions (pH 4–10) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ_max = 270 nm) and GC-MS. For hydrolytic stability, use deuterated solvents in NMR to track keto-enol tautomerism. Data should be analyzed using Arrhenius plots to predict shelf life .

Advanced Research Questions

Q. What mechanisms explain contradictory kinetic data in this compound’s catalytic hydrogenation reactions?

  • Methodological Answer : Discrepancies in rate constants often arise from catalyst surface heterogeneity (e.g., Pd/C vs. Raney Ni). Use in situ FTIR to monitor intermediate adsorption/desorption on catalyst surfaces. Perform density functional theory (DFT) calculations to compare activation energies for pathways involving β-hydride elimination vs. direct hydrogenolysis. Validate with isotopic labeling (e.g., D₂ gas) to trace hydrogenation sites .

Q. How can computational models predict this compound’s interactions with ozone in atmospheric chemistry studies?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., Gaussian 16) to simulate reaction pathways between this compound and ozone. Optimize transition states at the CCSD(T)/6-311++G(d,p) level. Compare theoretical rate constants with experimental smog chamber data (using GC-NPD for NOx detection). Address discrepancies by adjusting boundary conditions for temperature and pressure gradients .

Q. What experimental strategies resolve spectral overlaps in this compound’s infrared (IR) and Raman spectroscopic data?

  • Methodological Answer : Use 2D-COS (two-dimensional correlation spectroscopy) to deconvolute overlapping bands in the C=O stretching region (1700–1750 cm⁻¹). For Raman, enhance signal-to-noise ratios with surface-enhanced Raman spectroscopy (SERS) using Ag nanoparticles. Cross-validate assignments with vibrational frequency calculations from computational chemistry software (e.g., ORCA) .

Q. How do micellar systems affect this compound’s solubility and reactivity in green chemistry applications?

  • Methodological Answer : Study phase behavior using dynamic light scattering (DLS) to measure micelle size (e.g., SDS or Triton X-100 surfactants). Conduct kinetic experiments under micellar catalysis conditions, monitoring reaction rates via stopped-flow spectrophotometry. Compare with control reactions in pure solvents. Use Hansen solubility parameters to optimize solvent-surfactant combinations .

Q. Data Analysis and Reproducibility

Q. What statistical methods are recommended to address variability in this compound’s chromatographic retention times?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify factors causing retention time shifts (column aging, temperature fluctuations). Use ANOVA to test significance of variables. For calibration, employ weighted least squares regression to account for heteroscedasticity at low concentrations. Report uncertainties with expanded confidence intervals (k=2) .

Q. How can researchers optimize experimental designs to minimize confounding variables in this compound studies?

  • Methodological Answer : Implement factorial design (e.g., Box-Behnken) to evaluate interactions between variables (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions. Validate robustness via Youden’s robustness test, varying parameters within ±5% of set points. Document all procedural deviations in lab notebooks with timestamps .

Properties

IUPAC Name

nonan-4-one
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InChI

InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h3-8H2,1-2H3
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InChI Key

TYBCSQFBSWACAA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(=O)CCC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H18O
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DSSTOX Substance ID

DTXSID5063493
Record name 4-Nonanone
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Molecular Weight

142.24 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 4-Nonanone
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Boiling Point

188.00 °C. @ 760.00 mm Hg
Record name Amyl propyl ketone
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CAS No.

4485-09-0
Record name 4-Nonanone
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Record name 4-Nonanone
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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